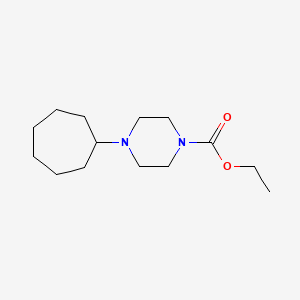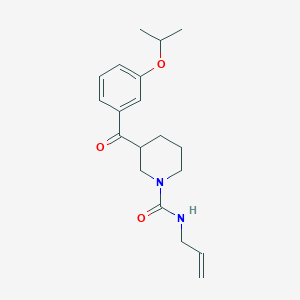
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide, also known as A-401, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. A-401 belongs to the class of piperidinecarboxamide derivatives, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been evaluated for its anti-cancer properties. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been evaluated for its potential in the treatment of Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmark proteins of these diseases.
In neuropharmacology, this compound has been evaluated for its potential as a neuroprotective agent. It has been found to protect neurons from oxidative stress and excitotoxicity, which are the major causes of neurodegeneration. This compound has also been evaluated for its potential as an analgesic agent. It has been found to reduce pain in animal models of neuropathic pain and inflammatory pain.
Wirkmechanismus
The mechanism of action of N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein aggregation, the modulation of oxidative stress, and the regulation of calcium homeostasis. This compound has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmark proteins of Alzheimer's and Parkinson's disease, respectively. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. This compound has also been found to regulate calcium homeostasis by modulating the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. This compound has also been found to regulate calcium homeostasis by modulating the activity of voltage-gated calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. This compound is also relatively cheap compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. This compound is also not very lipophilic, which makes it difficult to use in lipid-based systems.
Zukünftige Richtungen
There are several future directions for the research on N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide. One of the most promising directions is the evaluation of this compound for its potential in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This compound has shown promising results in animal models of these diseases, and further research is needed to evaluate its efficacy in human clinical trials. Another future direction is the evaluation of this compound for its potential as an analgesic agent. This compound has shown promising results in animal models of neuropathic pain and inflammatory pain, and further research is needed to evaluate its efficacy in human clinical trials. Finally, the evaluation of this compound for its potential as an anti-cancer agent is another promising direction. This compound has shown promising results in inhibiting the growth of several cancer cell lines, and further research is needed to evaluate its efficacy in human clinical trials.
Synthesemethoden
The synthesis of N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide involves the reaction of 3-isopropoxybenzoic acid with allylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-allyl-3-(3-isopropoxybenzoyl)propionamide. This intermediate is then reacted with piperidinecarboxylic acid in the presence of DCC and DMAP to yield this compound. The overall yield of the synthesis process is around 35%, and the purity of the final product can be achieved through column chromatography.
Eigenschaften
IUPAC Name |
3-(3-propan-2-yloxybenzoyl)-N-prop-2-enylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-10-20-19(23)21-11-6-8-16(13-21)18(22)15-7-5-9-17(12-15)24-14(2)3/h4-5,7,9,12,14,16H,1,6,8,10-11,13H2,2-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWRVNWHUGDLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)

![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)
![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
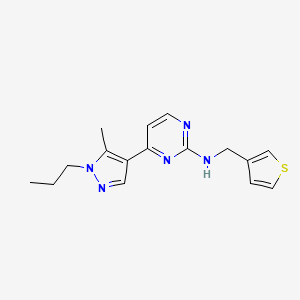
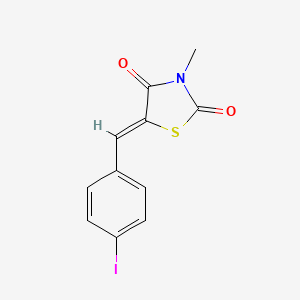
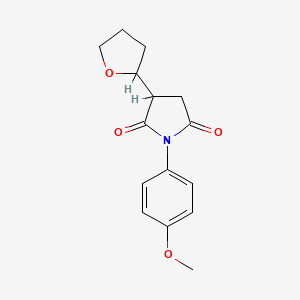
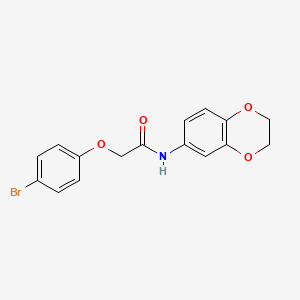
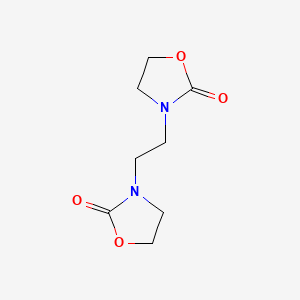
![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)
